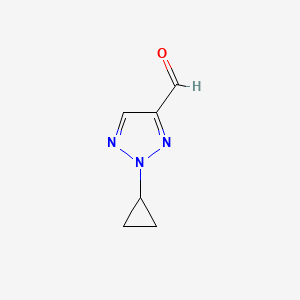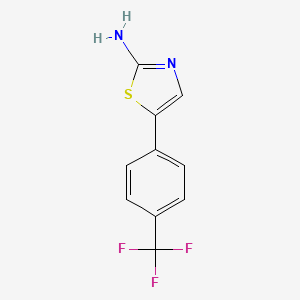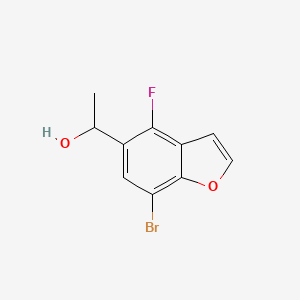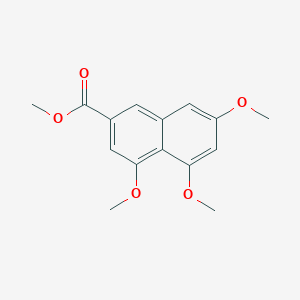![molecular formula C16H16N4O B13927913 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is a complex heterocyclic compound that features a naphthyridine core, which is known for its diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol typically involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. One common approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis and ring expansion reactions. The use of water-soluble catalysts, such as Ir catalysts, can facilitate the synthesis in aqueous environments under air atmosphere, making the process more eco-friendly and efficient .
化学反应分析
Types of Reactions
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
科学研究应用
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to specific receptors or active sites, thereby modulating biological processes.
相似化合物的比较
Similar Compounds
1,8-Naphthyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[4,3-c]pyridines: These compounds have been studied for their antiproliferative activity and potential therapeutic effects.
1,6-Naphthyridines: These compounds are known for their specific functionalization and activity as sex hormone regulatory agents and anti-HIV agents.
Uniqueness
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is unique due to its specific combination of a naphthyridine core with a pyridine moiety, which enhances its biological activity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecular architectures further distinguishes it from other similar compounds.
属性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
3-[(3-pyridin-4-yl-2,6-naphthyridin-1-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H16N4O/c21-9-1-5-19-16-14-4-8-18-11-13(14)10-15(20-16)12-2-6-17-7-3-12/h2-4,6-8,10-11,21H,1,5,9H2,(H,19,20) |
InChI 键 |
GZHZMFFLSDMMTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC(=C3C=CN=CC3=C2)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


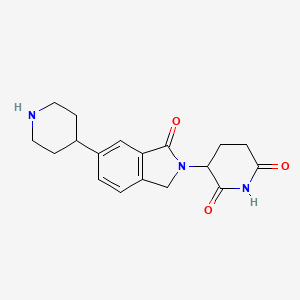
methanone](/img/structure/B13927838.png)
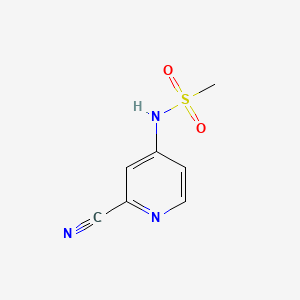
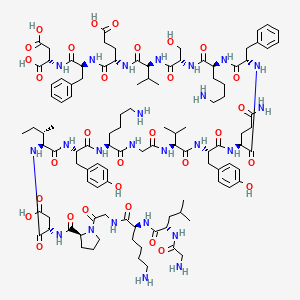
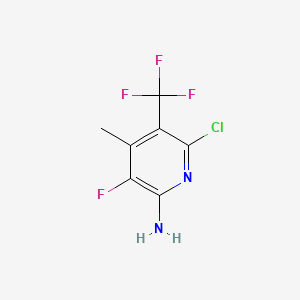
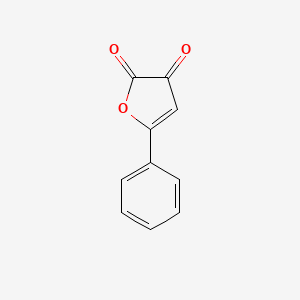
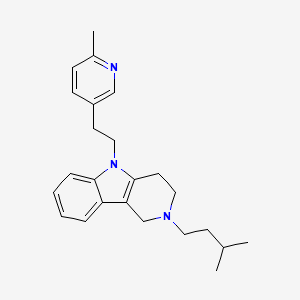
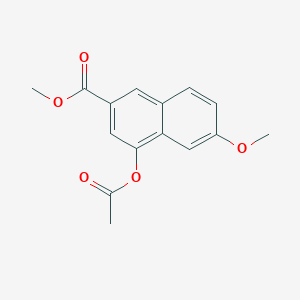
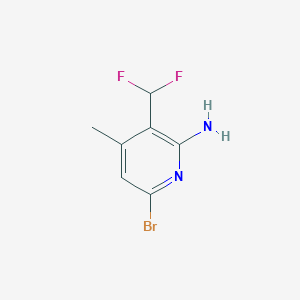
![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)
